

Application Notes and Protocols for Mivavotinib-Induced Apoptosis in AML Cell Lines

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Compound of Interest

Compound Name: Mivavotinib

Cat. No.: B569308

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Introduction

Mivavotinib (formerly TAK-659) is a potent, orally available, dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1]

Mivavotinib has demonstrated the ability to inhibit proliferation and induce cell death in AML cell lines and primary patient blasts.[1][3] These application notes provide a summary of the preclinical data and detailed protocols for evaluating the pro-apoptotic effects of **mivavotinib** in AML cell lines.

Mechanism of Action

Mivavotinib competitively binds to the ATP-binding site of both SYK and FLT3, inhibiting their kinase activity.[4] In AML, particularly in cases with FLT3 internal tandem duplication (FLT3-ITD) mutations, the FLT3 signaling pathway is constitutively active, promoting cell proliferation and survival.[5] Furthermore, SYK has been shown to be a critical regulator of FLT3, capable of transactivating it through direct physical interaction.[6][7] By inhibiting both kinases, **mivavotinib** effectively shuts down these pro-survival signals, leading to the induction of apoptosis. A key indicator of this process is the increased expression of cleaved caspase-3, a central executioner of apoptosis.[1]

Data Presentation

Mivavotinib Inhibitory Activity

Target	IC50 (nM)	Cell Line/System	Reference
SYK (enzyme)	4.3	Purified enzyme	[1]
FLT3 (enzyme)	4.6	Purified enzyme	[1]
FLT3-ITD	~80	MOLM-14 cells in human plasma	[4]

Mivavotinib Anti-proliferative and Pro-apoptotic Activity in AML Models

Cell Line/Model	FLT3 Status	Mivavotinib Effect	Quantitative Data	Reference
MV-4-11 (xenograft)	FLT3-ITD	Anti-tumor activity	96% Tumor Growth Inhibition (TGI) at 60 mg/kg/day	[1]
KG-1 (xenograft)	FLT3-WT	Anti-tumor activity	66% TGI at 60 mg/kg/day	[1]
Primary AML blasts	Various	Inhibition of proliferation and increased cell death	Antiproliferative effects significantly higher in FLT3 mutated patients	[3]
MV-4-11 & MOLM-13	FLT3-ITD	Induction of apoptosis	Increased cleaved caspase-3 expression	[1]

Note: Specific quantitative data on the percentage of apoptotic cells in AML cell lines following **mivavotinib** treatment is not readily available in the cited literature. The increase in cleaved caspase-3 is a qualitative indicator of apoptosis.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of **mivavotinib** on the proliferation of AML cell lines.

Materials:

- AML cell lines (e.g., MV4-11, MOLM-13, KG-1)
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- **Mivavotinib** (TAK-659)
- 96-well plates
- MTS or MTT reagent
- Plate reader

Procedure:

- Seed AML cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete medium.
- Prepare serial dilutions of **mivavotinib** in culture medium.
- Add 100 μ L of the **mivavotinib** dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO).
- Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- Add 20 μ L of MTS or MTT reagent to each well.
- Incubate for 2-4 hours at 37°C.
- Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis in AML cells treated with **mivavotinib** using flow cytometry.

Materials:

- AML cell lines
- **Mivavotinib**
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Seed AML cells in 6-well plates at a density of 2×10^5 cells/well.
- Treat the cells with various concentrations of **mivavotinib** and a vehicle control for 24-48 hours.
- Harvest the cells by centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot for Apoptosis Markers

This protocol is to detect the expression of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP.

Materials:

- AML cell lines
- **Mivavotinib**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer membranes (e.g., PVDF)
- Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

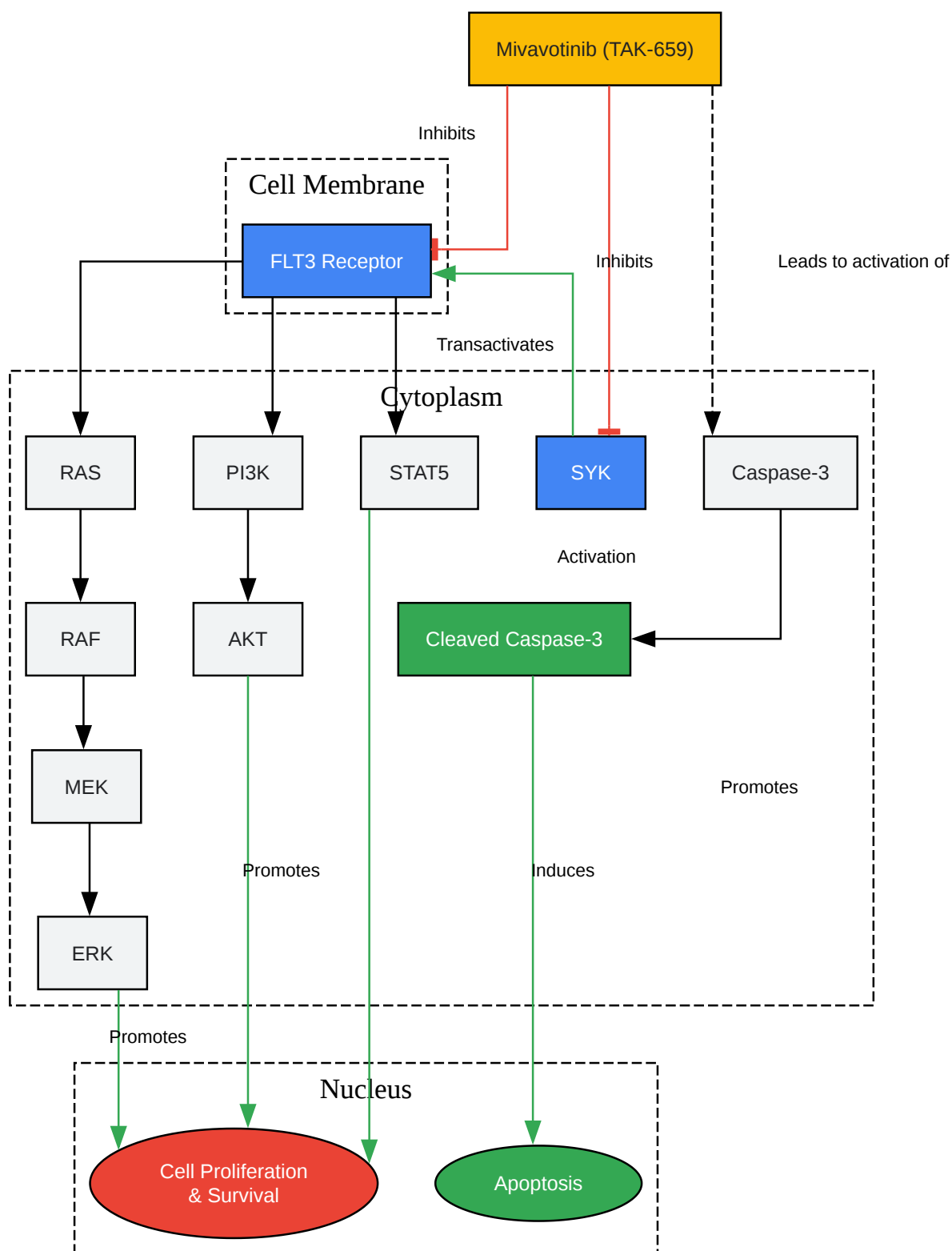
Procedure:

- Treat AML cells with **mivavotinib** as described for the apoptosis assay.
- Lyse the cells and quantify the protein concentration.

- Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system. β -actin is used as a loading control.

Visualizations

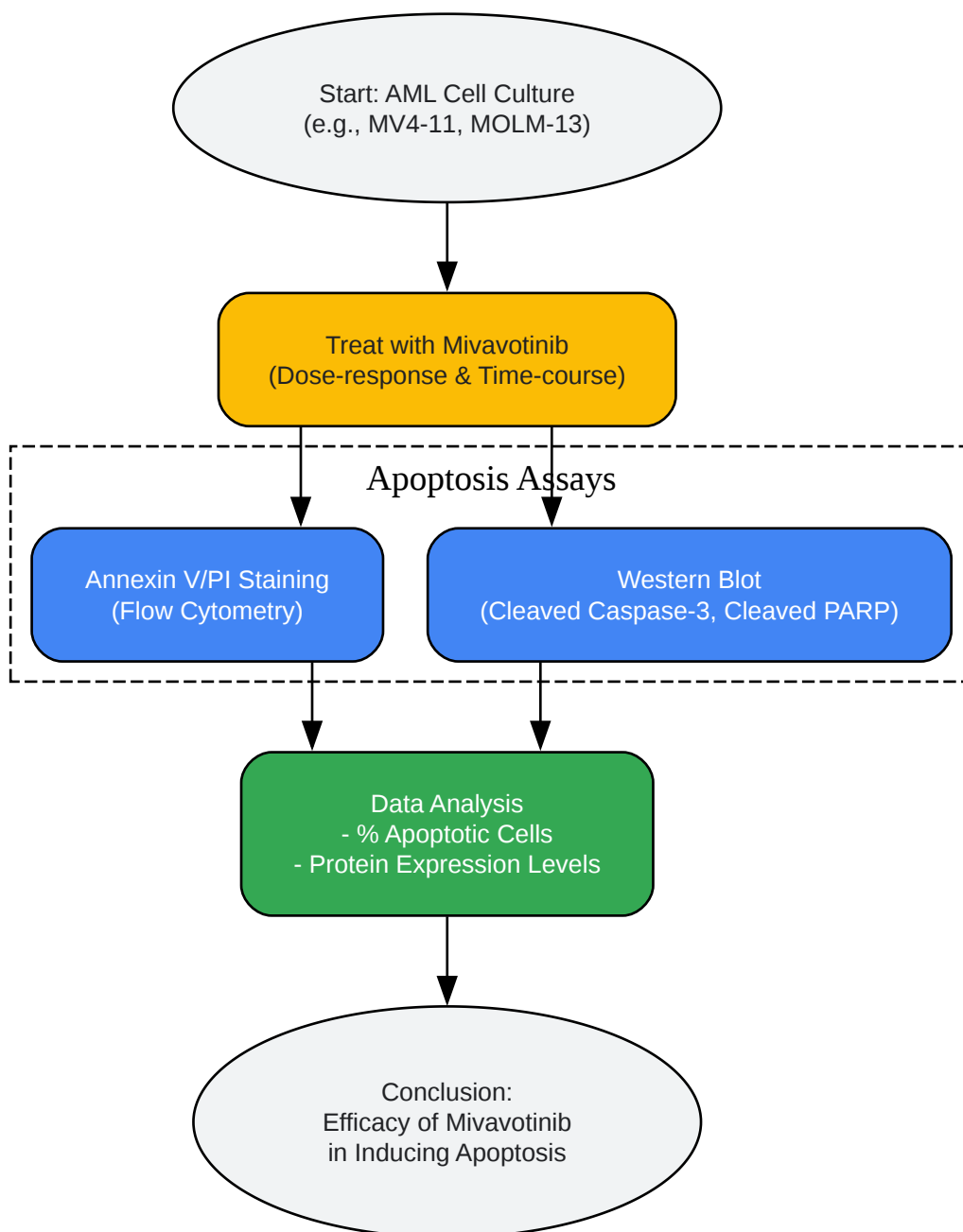
Signaling Pathway of Mivavotinib-Induced Apoptosis in AML



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Caption: **Mivavotinib** inhibits SYK and FLT3, blocking downstream pro-survival pathways and inducing apoptosis.

Experimental Workflow for Assessing Mivavotinib-Induced Apoptosis



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Caption: Workflow for evaluating **mivavotinib**'s pro-apoptotic effects in AML cell lines.

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